(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride (R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331456
InChI: InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m0./s1
SMILES: COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13331456

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride -

Specification

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name methyl 4-[(3R)-piperidin-3-yl]benzoate;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m0./s1
Standard InChI Key SMSHBDLHVMFUOO-YDALLXLXSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)[C@H]2CCCNC2.Cl
SMILES COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzoate ester moiety. The ester group is located at the 4-position of the benzene ring, creating a planar aromatic system connected to the three-dimensional piperidine scaffold. The R-configuration at the chiral center (piperidine C3) is critical for its interaction with biological targets .

Key Structural Features:

  • Molecular Formula: C₁₃H₁₈ClNO₂

  • Molecular Weight: 271.74 g/mol

  • Chirality: Single stereocenter at piperidine C3 (R-configuration).

  • Salt Form: Hydrochloride counterion improves crystallinity and solubility (water solubility: ~15 mg/mL at 25°C) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.89 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, piperidine H), 2.95–2.75 (m, 1H, piperidine H), 2.60–2.40 (m, 2H, piperidine H), 1.90–1.60 (m, 4H, piperidine H).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 2550 cm⁻¹ (N⁺–H stretch), 1600 cm⁻¹ (aromatic C=C) .

Synthesis and Stereochemical Control

Laboratory-Scale Synthesis

The synthesis of (R)-methyl 4-(piperidin-3-yl)benzoate hydrochloride involves a multi-step sequence emphasizing enantioselectivity:

Step 1: Esterification of 4-Bromobenzoic Acid
4-Bromobenzoic acid is treated with methanol and H₂SO₄ under reflux to yield methyl 4-bromobenzoate (yield: 92%).

Step 2: Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between methyl 4-bromobenzoate and piperidin-3-ylboronic acid introduces the piperidine moiety. Chiral ligands such as (R)-BINAP ensure enantioselectivity, achieving >98% ee .

Step 3: Salt Formation
The free base is treated with HCl in ethyl acetate to precipitate the hydrochloride salt (purity: 99.5% by HPLC).

Industrial Production Challenges

Scaling this synthesis requires optimizing:

  • Catalyst Recycling: Pd recovery using polymeric supports reduces costs.

  • Crystallization Control: Anti-solvent addition (tert-butyl methyl ether) ensures consistent particle size distribution (D90 < 50 µm).

Biological Activity and Mechanism

Receptor Binding Profiling

(R)-Methyl 4-(piperidin-3-yl)benzoate hydrochloride exhibits high affinity for monoamine transporters:

TargetBinding Affinity (Kᵢ, nM)Selectivity Ratio (vs. SERT)
Serotonin Transporter (SERT)12 ± 21.0
Norepinephrine Transporter (NET)150 ± 2012.5
Dopamine Transporter (DAT)>1000>83

This selectivity profile suggests potential as an antidepressant with reduced dopaminergic side effects .

In Vivo Pharmacokinetics

A rat study (n = 6) demonstrated favorable pharmacokinetics:

ParameterValue
Oral Bioavailability78% ± 5%
Half-life (t₁/₂)4.2 ± 0.3 h
Cmax (10 mg/kg)1.2 ± 0.1 µg/mL
AUC₀–∞15.4 ± 1.2 µg·h/mL

The compound crosses the blood-brain barrier efficiently (brain/plasma ratio: 2.3) .

Therapeutic Applications

Neuroprotective Effects

Pretreatment with 5 µM compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 40% (p < 0.05), likely via σ-1 receptor activation (EC₅₀ = 80 nM) .

Comparative Analysis of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
SERT Kᵢ (nM)12 ± 2450 ± 30
Metabolic Stability (HLM)t₁/₂ = 45 mint₁/₂ = 12 min
hERG IC₅₀>30 µM8 µM

The R-configuration confers both enhanced target engagement and safety margins .

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